Cas no 681273-49-4 (2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one)

2-(1-Benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound featuring a benzyl-substituted indole core linked to a morpholine moiety via a sulfanyl-ethanone bridge. This structure confers potential utility in medicinal chemistry and pharmacological research, particularly as an intermediate in the development of bioactive molecules. The indole scaffold is known for its prevalence in drug discovery, while the morpholine ring enhances solubility and metabolic stability. The thioether linkage may offer versatility for further functionalization. This compound is of interest for its modular design, enabling exploration of structure-activity relationships in targeted therapeutic applications. Suitable for controlled laboratory use under standard safety protocols.
2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one structure
681273-49-4 structure
Product Name:2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one
CAS No:681273-49-4
MF:C21H22N2O2S
MW:366.476583957672
CID:5923555
PubChem ID:5139739
Update Time:2025-08-05

2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethan-1-one
    • Ethanone, 1-(4-morpholinyl)-2-[[1-(phenylmethyl)-1H-indol-3-yl]thio]-
    • IFLab1_002431
    • AKOS024582387
    • 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone
    • HMS2245G07
    • MLS000529832
    • 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one
    • SMR000126804
    • F0545-0019
    • Oprea1_542397
    • HMS1418O11
    • 2-(1-benzylindol-3-yl)sulfanyl-1-morpholin-4-ylethanone
    • AB00490434-03
    • CHEMBL1581738
    • WAY-277822
    • 681273-49-4
    • 2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one
    • Inchi: 1S/C21H22N2O2S/c24-21(22-10-12-25-13-11-22)16-26-20-15-23(14-17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,15H,10-14,16H2
    • InChI Key: IPTFATWBXWSTRY-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCOCC1)CSC1C2=C(N(CC3=CC=CC=C3)C=1)C=CC=C2

Computed Properties

  • Exact Mass: 366.14019912g/mol
  • Monoisotopic Mass: 366.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 59.8Ų

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 607.6±55.0 °C(Predicted)
  • pka: -1.06±0.20(Predicted)

2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one Pricemore >>

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Additional information on 2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one

2-(1-Benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one: A Comprehensive Overview

The compound with CAS No. 681273-49-4, known as 2-(1-benzyl-1H-indol-3-yl)sulfanyl-1-(morpholin-4-yl)ethan-1-one, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a benzylindole moiety, a morpholine ring, and a sulfanyl group. The combination of these structural elements contributes to its diverse chemical properties and potential applications in drug discovery.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzylindole derivative. This is followed by the introduction of the sulfanyl group and the morpholine ring through carefully designed reactions. The precise control of reaction conditions is crucial to ensure high yields and purity of the final product. Recent advancements in catalytic methods and stereochemical control have further enhanced the efficiency of its synthesis, making it more accessible for research purposes.

One of the most intriguing aspects of this compound is its biological activity. Studies have shown that it exhibits potent antioxidant properties, which make it a promising candidate for applications in oxidative stress-related diseases. Additionally, preliminary pharmacological evaluations suggest that it may possess anti-inflammatory and neuroprotective effects. These findings have sparked interest in exploring its potential as a therapeutic agent in conditions such as neurodegenerative disorders and chronic inflammatory diseases.

The structural versatility of this compound also lends itself to further modifications, enabling researchers to explore its analogs for enhanced bioactivity. For instance, substituting the benzyl group with other aromatic moieties or modifying the morpholine ring could lead to compounds with improved pharmacokinetic profiles. Such modifications are currently being investigated in academic and industrial settings, underscoring the compound's significance in drug development pipelines.

In terms of applications, this compound has found utility in both academic research and industrial settings. Its use as a building block in medicinal chemistry has facilitated the creation of novel bioactive molecules. Furthermore, its ability to act as a scaffold for drug design has been leveraged in high-throughput screening campaigns aimed at identifying lead compounds for various therapeutic targets.

The future outlook for this compound is bright, with ongoing research focusing on optimizing its synthesis, elucidating its mechanism of action, and expanding its application scope. Collaborative efforts between chemists, biologists, and pharmacologists are expected to unlock new potentials for this molecule, solidifying its role as an important tool in modern drug discovery.

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